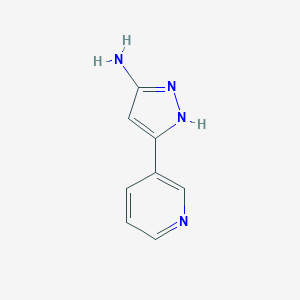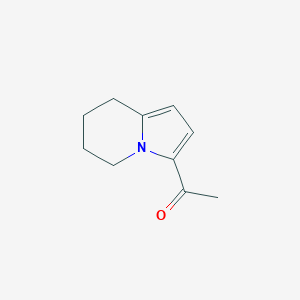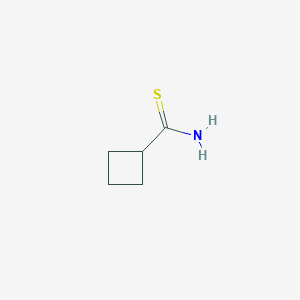
Cyclobutanecarbothioamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclobutane derivatives is a topic of significant interest. In the first paper, a metal-free cyclobutadiene reagent is reported, which is used for intermolecular [4 + 2] cycloadditions with electron-deficient alkenes . This approach is notable for its scalability and avoidance of hazardous byproducts. The second paper describes a general strategy for the stereoselective synthesis of cyclobutanes with four different substituents, utilizing a series of transition metal-catalyzed reactions . These methods highlight the advancements in the synthesis of cyclobutane derivatives, which could be relevant for the synthesis of cyclobutanecarbothioamide.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which imparts significant strain on the molecule. This strain can influence the reactivity and stability of the compounds. The stereoselective preparation of cyclobutanes with four different substituents, as mentioned in the second paper, involves careful control over the molecular structure to achieve the desired stereochemistry . Understanding the molecular structure is crucial for the synthesis and application of these compounds.
Chemical Reactions Analysis
Cyclobutane derivatives participate in various chemical reactions due to their strained ring system. The first paper demonstrates the use of a cyclobutadiene reagent in [4 + 2] cycloadditions, which is a fundamental reaction in organic chemistry for constructing complex molecular architectures . The ability to perform such reactions with cyclobutane derivatives expands the toolkit available to chemists for synthesizing new compounds.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of cyclobutanecarbothioamide, they do provide information on the properties of related cyclobutane derivatives. For example, the diamides of cyclobutane-1,1-dicarboxylic acid examined in the third paper were evaluated for pharmacological activities, including depressant, analgesic, anticonvulsant, and myorelaxant effects . These properties are influenced by the molecular structure and substituents on the cyclobutane ring. The physical and chemical properties of cyclobutanecarbothioamide would likely be influenced by the presence of the thioamide group, which could affect its reactivity and potential applications.
Wissenschaftliche Forschungsanwendungen
Bioactive Alkaloids and Drug Development
Cyclobutanecarbothioamide is part of a broader class of cyclobutane-containing compounds that have been extensively researched for their bioactive properties. These compounds, including natural alkaloids and synthetic analogs, have demonstrated a range of biological activities such as antimicrobial, antibacterial, and anticancer effects. The study of these compounds has included their structures, origins, biosynthesis, photodimerization, and biological activities, providing valuable insights for drug discovery and medicinal chemistry (Dembitsky, 2007) (Sergeiko et al., 2008).
Medicinal Chemistry and Pharmaceutical Synthesis
In medicinal chemistry, cyclobutanes, including cyclobutanecarbothioamide, have found increasing use due to their unique structural and chemical properties. They are known for their puckered structure, chemical inertness, and the ability to improve multiple factors in drug candidates, such as metabolic stability and pharmacophore direction. These properties make cyclobutanes an important component in the search for new drugs with favorable characteristics (van der Kolk et al., 2022).
Photocatalysis and Organic Synthesis
Research on cyclobutanecarbothioamide and related compounds extends to organic synthesis and photocatalysis. These compounds are integral in various synthetic approaches, including [2 + 2] cycloadditions, which are key reactions in creating complex molecules. These reactions are important for synthesizing biologically important natural products and pharmaceuticals. The development of metal-free cyclobutadiene reagents, for example, has opened new avenues for efficient and safer chemical synthesis (Boswell et al., 2023) (Pagar & RajanBabu, 2018).
Photobiology and DNA Research
Studies have also focused on the role of cyclobutane dimers, like those formed from thymine in DNA, in photobiology. The understanding of how these dimers form upon UV absorption directly by thymine strands is essential in understanding DNA damage and repair mechanisms. These studies contribute significantly to the broader field of molecular biology and genetics (Schreier et al., 2007) (Banyasz et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclobutanecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWOGACPCNPSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622838 | |
| Record name | Cyclobutanecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarbothioamide | |
CAS RN |
156589-97-8 | |
| Record name | Cyclobutanecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



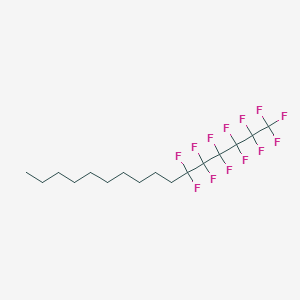
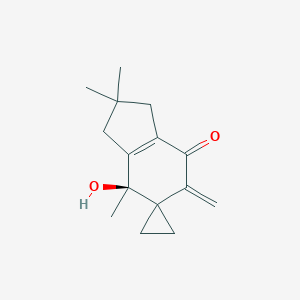
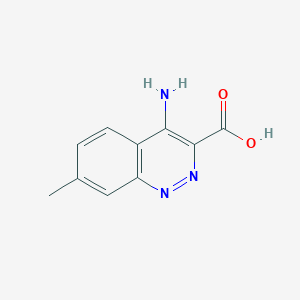
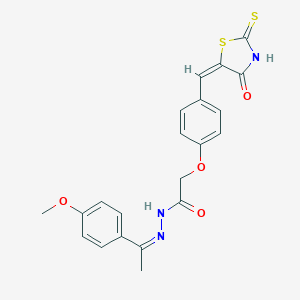
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)
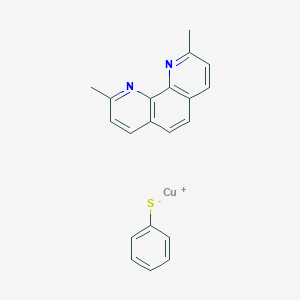
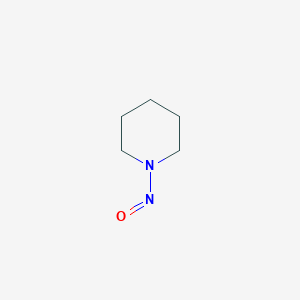
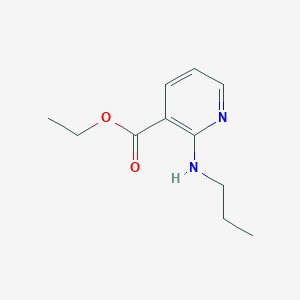
![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
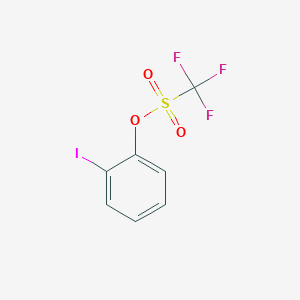
![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)
